molecular formula C18H16Cl2N2O4 B450169 5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE

5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE

Cat. No.: B450169
M. Wt: 395.2g/mol
InChI Key: XJBREQAZNICRSR-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is an organic compound with a complex structure It contains a dichlorobenzoyl group, a hydrazono group, and a methoxybenzyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl and methoxybenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-{(Z)-[(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate
  • 4-[(E)-({[(3,4-Dichlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate

Uniqueness

5-{[(E)-2-(2,4-Dichlorobenzoyl)hydrazono]methyl}-2-methoxybenzyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2g/mol

IUPAC Name

[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C18H16Cl2N2O4/c1-11(23)26-10-13-7-12(3-6-17(13)25-2)9-21-22-18(24)15-5-4-14(19)8-16(15)20/h3-9H,10H2,1-2H3,(H,22,24)/b21-9+

InChI Key

XJBREQAZNICRSR-ZVBGSRNCSA-N

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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